![molecular formula C23H15F3N4O4S B2495287 1-{[2-(5-甲基-2-噻吩基)-1,3-噻唑-4-基]羰基}吲哚 CAS No. 1251687-77-0](/img/no-structure.png)

1-{[2-(5-甲基-2-噻吩基)-1,3-噻唑-4-基]羰基}吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

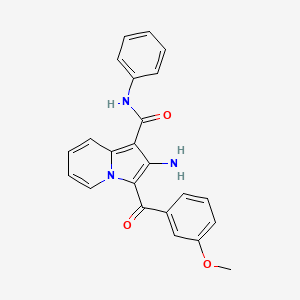

The synthesis of compounds related to 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline involves complex organic reactions, including Knoevenagel condensation and 1,3-dipolar cycloaddition reactions. These processes are used to create a variety of indoline derivatives with potential antihyperglycemic properties and other biological activities. For example, L-Proline-catalyzed synthesis has been utilized to produce novel derivatives through condensation and alkylation reactions under specific conditions (S. Riyaz, A. Naidu, P. Dubey, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by various spectroscopic methods, including NMR, IR, and mass spectrometry, to determine their complex molecular frameworks. The structure and stereochemistry of these compounds can be confirmed through these analytical techniques, providing insights into their molecular configurations and potential reactivity (N. Poomathi, S. Mayakrishnan, D. Muralidharan, P. Perumal, 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline derivatives often include cycloaddition reactions, which are crucial for the synthesis of spiro and fused indoline compounds. These reactions facilitate the creation of novel compounds with significant biological activities. The versatility in chemical reactions allows for the exploration of various substituents, enhancing the compound's potential applications (Jing Sun, Liang Chen, Hui Gong, Chaoguo Yan, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are determined through experimental methods and contribute to the understanding of the compound's behavior in different environments. For instance, the solubility in various solvents can influence its use in pharmaceutical formulations (H. Saraçoǧlu, A. Cukurovalı, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for undergoing various chemical transformations, are crucial for the development of new materials and drugs. The exploration of these properties enables the design of compounds with desired activities and functions. The synthesis and modification of the indoline derivatives showcase their potential for creating compounds with diverse chemical properties and applications (M. Rao, U. S. Kumar, H. Ila, H. Junjappa, 1999).

科学研究应用

合成新型螺环吲哚衍生物

一项研究展示了通过1,3-二极环加成(1,3-DC)反应合成新型螺环吲哚融合吡咯烷和噻唑吡咯烷苯并咪唑衍生物。这些化合物是通过异吲哚或N-取代异吲哚与二级氨基酸反应而得到的,由于螺环吲哚骨架的生物学相关性,这些化合物在药物化学中具有潜在应用(Poomathi et al., 2015)。

抗微生物药物的开发

对合成新型吲哚衍生物的研究,包括涉及噻唑和吲哚啉单元的化合物,已经导致发现具有显著抗微生物活性的化合物。这些化合物已经对各种细菌和真菌物种进行了测试,表明它们有望成为开发新型抗微生物药物的引导化合物(El-Sayed et al., 2011)。

探索抗增殖活性

一系列基于吲哚啉和噻唑烷基的衍生物已被合成并评估其抗增殖活性以及调节关键肿瘤抑制蛋白p53的能力。这项研究突显了这些化合物在癌症研究中的潜力,特定的衍生物在纳摩尔浓度下抑制肿瘤细胞生长方面显示出有希望的结果(Bertamino et al., 2013)。

有机合成技术的进展

通过使用1-{[2-(5-甲基-2-噻吩基)-1,3-噻唑-4-基]羰基}吲哚或相关分子合成杂环化合物的研究,为有机合成的新方法的发展做出了贡献。例如,开发了吲哚咔唑受体共轭共聚物的高效合成路线,展示了在光电子器件中的应用(Tsai et al., 2009)。

对不对称选择性催化的贡献

该化合物及其衍生物也在不对称选择性催化的背景下进行了探索。研究表明,有机催化成功应用于在环加成反应中实现高对映选择性,产生具有潜在药理特性的吲哚骨架(Cai & You, 2012)。

属性

CAS 编号 |

1251687-77-0 |

|---|---|

产品名称 |

1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline |

分子式 |

C23H15F3N4O4S |

分子量 |

500.45 |

IUPAC 名称 |

3-(3-methoxyphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H15F3N4O4S/c1-33-16-7-3-6-15(11-16)30-21(31)19-17(8-9-35-19)29(22(30)32)12-18-27-20(28-34-18)13-4-2-5-14(10-13)23(24,25)26/h2-11H,12H2,1H3 |

InChI 键 |

NNUPEBBIGNNSIF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)

![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)